ML418 is a selective blocker of the inward rectifier potassium channel Kir7.1, which is encoded by the KCNJ13 gene. This compound has garnered attention due to its sub-micromolar potency (IC50 = 310 nM) and its significant selectivity over other Kir channels, demonstrating at least a 17-fold preference for Kir7.1 compared to Kir1.1, Kir2.1, Kir2.2, Kir2.3, and Kir3.1/3.2, although it exhibits similar potency to Kir6.2/SUR1 . The compound has been characterized for its pharmacological profile and potential therapeutic applications in various biological contexts.
ML418 is classified as a potassium channel blocker specifically targeting the Kir7.1 channel. It was identified through medicinal chemistry efforts aimed at optimizing the structure of related compounds like VU714, focusing on improving potency and selectivity while minimizing off-target effects . The compound's chemical identity is cataloged under CAS number 1928763-08-9, and it is available for research purposes from various suppliers .
The synthesis of ML418 involves a series of strategic modifications to enhance its pharmacological properties. The initial synthesis focused on optimizing the quinoline moiety while maintaining a 4-methyl piperidine component, which was found to be crucial for activity. Structural modifications were explored through a systematic Structure-Activity Relationship analysis, revealing that certain changes, such as substituting chlorine with fluorine or bromine, led to decreased activity . The successful synthesis of ML418 highlights the importance of balancing lipophilicity and selectivity in drug design.
The molecular structure of ML418 features a quinoline ring system linked to a piperidine moiety. The specific arrangement of substituents on these rings contributes to its binding affinity and selectivity for the Kir7.1 channel. Detailed structural data indicate that ML418 binds effectively within the channel's pore, blocking ion flow .
The chemical reactivity of ML418 can be assessed through its interaction with various biological targets and its metabolic pathways in vivo. In pharmacokinetic studies involving intraperitoneal administration in mice, ML418 demonstrated favorable absorption characteristics with a peak concentration (Cmax) of 0.20 µM observed at three hours post-administration (Tmax) . This data suggests that ML418 undergoes minimal metabolic degradation during initial phases after administration.
ML418 exerts its pharmacological effects primarily through blockade of the Kir7.1 potassium channel, which plays a critical role in regulating neuronal excitability and other physiological processes. By inhibiting this channel, ML418 can influence downstream signaling pathways, including activation of melanocortin-4 receptors (MC4R), which are implicated in energy homeostasis and appetite regulation . The precise mechanism involves conformational changes in the channel upon binding of ML418, preventing potassium ions from passing through.
ML418's primary application lies in scientific research focused on understanding potassium channel physiology and the therapeutic potential for disorders associated with dysregulated ion transport. It serves as a valuable tool compound for studying the role of Kir7.1 in various biological systems, including neuronal signaling pathways and metabolic regulation . Additionally, its selective blockade properties may pave the way for novel therapeutic strategies targeting conditions such as obesity or metabolic syndrome.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2